5-((6-nitrobenzo[d][1,3]dioxol-5-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-trione
Description
Properties
IUPAC Name |
5-[(6-nitro-1,3-benzodioxol-5-yl)methylidene]-1,3-diazinane-2,4,6-trione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7N3O7/c16-10-6(11(17)14-12(18)13-10)1-5-2-8-9(22-4-21-8)3-7(5)15(19)20/h1-3H,4H2,(H2,13,14,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FURBPYAQTGCYBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C(=C2)C=C3C(=O)NC(=O)NC3=O)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7N3O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((6-nitrobenzo[d][1,3]dioxol-5-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-trione typically involves a multi-step process. One common method includes the condensation reaction between 6-nitrobenzo[d][1,3]dioxole-5-carbaldehyde and barbituric acid under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent reaction conditions. The use of high-purity reagents and solvents, along with stringent quality control measures, is essential to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
5-((6-nitrobenzo[d][1,3]dioxol-5-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-trione can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro group or the benzodioxole ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic or acidic conditions.
Major Products
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted benzodioxole or pyrimidine derivatives.
Scientific Research Applications
Chemical Properties and Structure
The compound features a pyrimidine core substituted with a 6-nitrobenzo[d][1,3]dioxole moiety. This structural configuration contributes to its unique chemical properties and biological activities. The molecular formula is , and it has a molecular weight of approximately 288.23 g/mol.
Biological Applications
1. Anticancer Activity
Research has indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, studies have shown that derivatives of benzodioxole possess cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of tumor growth through interference with cellular signaling pathways .
2. Antimicrobial Properties
Compounds containing the nitrobenzodioxole structure have demonstrated antimicrobial activity against a range of pathogens. The presence of the nitro group is crucial for enhancing the compound's efficacy against bacteria and fungi .
3. Enzyme Inhibition
The compound has been studied for its potential as an enzyme inhibitor. Specifically, it may inhibit certain kinases that are pivotal in cancer progression and other diseases. This inhibition can lead to reduced cell proliferation and increased apoptosis in malignant cells .
Case Studies
Case Study 1: Anticancer Mechanism Exploration
A study published in the British Journal of Pharmacology investigated the anticancer mechanisms of similar compounds derived from benzodioxole. The results indicated that these compounds could significantly inhibit cell proliferation in breast cancer cell lines through apoptosis induction and cell cycle arrest .
Case Study 2: Antimicrobial Efficacy
In another study focusing on antimicrobial properties, derivatives of nitrobenzodioxole were tested against both Gram-positive and Gram-negative bacteria. The findings revealed that these compounds exhibited potent antibacterial activity, suggesting their potential as lead compounds for developing new antibiotics .
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism by which 5-((6-nitrobenzo[d][1,3]dioxol-5-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-trione exerts its effects is primarily through its interaction with specific molecular targets. The nitro group can undergo redox reactions, generating reactive oxygen species that can damage cellular components. Additionally, the compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways.
Comparison with Similar Compounds
Structural Features
Pyrimidine-2,4,6-trione derivatives are distinguished by substituents at the 5-position of the pyrimidine core. Below is a structural comparison with key analogs:
Key Observations :
Physicochemical Properties
Notes:
Key Insights :
- The target compound’s nitrobenzodioxole group may enhance DNA intercalation or nitroreductase activation, similar to nitroaromatic drugs .
Biological Activity
The compound 5-((6-nitrobenzo[d][1,3]dioxol-5-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-trione (CAS No. 159873-64-0) is a pyrimidine derivative notable for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C₉H₉N₁O₅ |
| Molecular Weight | 211.17 g/mol |
| Melting Point | 86.0 to 90.0 °C |
| Solubility | Very soluble (2.14 mg/ml) |
| Log P (octanol-water) | 1.66 |
| Bioavailability Score | 0.55 |
These properties suggest a moderate lipophilicity and good solubility, which are favorable for biological activity.
Antitumor Activity
Research indicates that derivatives of pyrimidine compounds often exhibit significant antitumor properties. In particular, compounds structurally related to This compound have shown promising results against various cancer cell lines.
- Mechanism of Action : These compounds typically act by inhibiting specific enzymes or pathways involved in cell proliferation and survival. For instance, some studies have highlighted their role in modulating the activity of dipeptidyl peptidase IV (DPP-IV), which is crucial in cancer metabolism and immune response .
- Case Studies : A notable study evaluated the antiproliferative effects of similar pyrimidine derivatives on human cancer cell lines such as K562 and SU-DHL-6. The results demonstrated that these compounds could induce apoptosis in a concentration-dependent manner .
Anti-inflammatory Activity
Another area of interest is the anti-inflammatory potential of this compound class:
- Cytokine Inhibition : Compounds with similar structures have been shown to inhibit the activation of NF-κB and MAPK signaling pathways in macrophages, leading to reduced inflammatory responses . This suggests that This compound may also possess anti-inflammatory properties.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of pyrimidine derivatives:
| Substituent Type | Effect on Activity |
|---|---|
| N5 aliphatic substitutions | Increased MRP1 activity |
| Halogenated substitutions | Enhanced antiproliferative properties |
These findings indicate that modifications at specific positions can significantly impact the biological efficacy of the compound.
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for preparing 5-arylidene pyrimidinetrione derivatives, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via a condensation reaction between a barbituric acid derivative and an aromatic aldehyde. For example, in analogous systems, thio-barbituric acid (2 mmol) reacts with nitro-substituted benzaldehyde derivatives (1 mmol) in methanol under excess ammonium acetate, stirred at room temperature for 20–30 minutes . Yield optimization (55–75%) is achieved by controlling stoichiometry, solvent polarity, and reaction time. Recrystallization from methanol ensures purity.
Q. How is the structure of this compound confirmed post-synthesis?
- Methodological Answer : Characterization involves:
- FT-IR : Peaks at ~1720–1680 cm⁻¹ (C=O stretching), ~3300 cm⁻¹ (N-H stretching) .
- NMR : NMR shows aromatic protons (δ 7.5–8.5 ppm) and methylene/methine protons (δ 5.0–6.0 ppm). NMR confirms carbonyl carbons (δ 160–170 ppm) and aromatic carbons .
- Mass Spectrometry : Molecular ion peaks align with calculated masses (e.g., [M+H]⁺ for C₁₄H₁₂N₂O₄: 272.26) .
Q. What preliminary biological assays are used to evaluate its activity?
- Methodological Answer : Antiproliferative activity is tested via MTT assays against cancer cell lines (e.g., ovarian, breast) with IC₅₀ values calculated using dose-response curves. DNA-binding potential is assessed via UV-Vis titration or ethidium bromide displacement assays .
Advanced Research Questions
Q. How do substituents on the arylidene moiety influence solvatochromic behavior or bioactivity?
- Methodological Answer : Electron-withdrawing groups (e.g., -NO₂, -Cl) enhance intramolecular charge transfer (ICT), visible in UV-Vis spectra as redshifted absorption bands. For bioactivity, substituents like 4-chlorophenyl increase DNA-binding affinity due to hydrophobic interactions, as shown in SAR studies . Computational modeling (DFT) predicts dipole moments and HOMO-LUMO gaps to rationalize activity .
Q. What crystallographic techniques reveal supramolecular interactions in this compound?
- Methodological Answer : Single-crystal X-ray diffraction identifies hydrogen-bonded chains (e.g., C–H···O interactions forming R₂²(14) rings) and π-π stacking. For example, 5-arylidene derivatives crystallize in orthorhombic systems (space group P2₁2₁2₁) with unit cell parameters a = 9.253 Å, b = 13.179 Å, c = 13.360 Å .
Q. How can computational methods resolve contradictions in experimental data (e.g., unexpected bioactivity trends)?
- Methodological Answer : Molecular docking (AutoDock/Vina) evaluates binding modes to targets like DNA topoisomerase II or SOD1. For instance, derivatives with bulky substituents (e.g., 3,5-di-tert-butyl) may show steric hindrance in docking scores, explaining lower activity despite favorable lipophilicity . MD simulations (GROMACS) assess stability of protein-ligand complexes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
